molecular formula C26H29ClN2O3 B5056076 1-[4-(1-Hydroxy-2-phenoxyethyl)piperazin-1-yl]-2,2-diphenylethanone;hydrochloride

1-[4-(1-Hydroxy-2-phenoxyethyl)piperazin-1-yl]-2,2-diphenylethanone;hydrochloride

Cat. No.: B5056076
M. Wt: 453.0 g/mol
InChI Key: FKHGAPOKIBFAFK-UHFFFAOYSA-N
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Description

1-[4-(1-Hydroxy-2-phenoxyethyl)piperazin-1-yl]-2,2-diphenylethanone;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure includes a piperazine ring, a phenoxyethyl group, and a diphenylethanone moiety, making it a versatile molecule with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Hydroxy-2-phenoxyethyl)piperazin-1-yl]-2,2-diphenylethanone;hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The key steps include the formation of the piperazine ring and subsequent functionalization with the phenoxyethyl and diphenylethanone groups.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity. The use of automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Hydroxy-2-phenoxyethyl)piperazin-1-yl]-2,2-diphenylethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(1-Hydroxy-2-phenoxyethyl)piperazin-1-yl]-2,2-diphenylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity and leading to its potential antipsychotic effects . Additionally, it may inhibit certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-Hydroxy-2-phenoxyethyl)piperazin-1-yl]-2,2-diphenylethanone;hydrochloride stands out due to its unique combination of a piperazine ring, phenoxyethyl group, and diphenylethanone moiety. This structure imparts distinct biological activities and makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

1-[4-(1-hydroxy-2-phenoxyethyl)piperazin-1-yl]-2,2-diphenylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3.ClH/c29-24(20-31-23-14-8-3-9-15-23)27-16-18-28(19-17-27)26(30)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22;/h1-15,24-25,29H,16-20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHGAPOKIBFAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(COC2=CC=CC=C2)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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